2-Nitrophenyl-2,3,4-tri-O-acetyl-β-D-xylopyranosid

Übersicht

Beschreibung

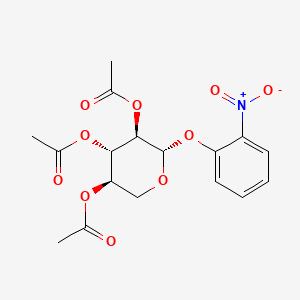

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a chemical compound with the molecular formula C17H19NO10. It is a derivative of xylopyranoside, featuring a nitrophenyl group and three acetyl groups. This compound is widely used in biomedicine and drug development, particularly for its role in synthesizing diverse compounds.

Wissenschaftliche Forschungsanwendungen

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is extensively used in scientific research, particularly in the following areas:

Chemistry: It serves as a reagent for the synthesis of various glycosides and other complex molecules.

Biology: It is used in studies involving carbohydrate metabolism and enzyme activity.

Medicine: The compound is utilized in drug development, especially for creating drugs targeting oncological, diabetic, and neurogenic ailments.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes, particularly glycosidases and glucosyltransferases .

Mode of Action

It is known to be an indispensable reagent in biomedicine, showcasing its prominence as an enabling component for synthesizing diverse compounds .

Pharmacokinetics

Its molecular weight (39733) and solubility in chloroform and ethyl acetate suggest that it may have good bioavailability.

Result of Action

It is known to be a versatile compound in the realm of drug development, particularly those addressing oncological, diabetic, and neurogenic ailments .

Action Environment

It is recommended to store the compound at -20° c to maintain its stability .

Biochemische Analyse

Biochemical Properties

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is known for its role in biochemical reactions, particularly as a substrate for glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound interacts with enzymes such as beta-xylosidase, which catalyzes the hydrolysis of beta-D-xylopyranosides into xylose and other products. The interaction between 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside and beta-xylosidase is crucial for studying the enzyme’s activity and specificity .

Cellular Effects

The effects of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside on various cell types and cellular processes are significant. This compound influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside by beta-xylosidase can lead to changes in the levels of xylose, impacting metabolic pathways and energy production within the cell.

Molecular Mechanism

At the molecular level, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside exerts its effects through specific binding interactions with glycosidase enzymes. The compound binds to the active site of beta-xylosidase, where it undergoes hydrolysis to release xylose and 2-nitrophenol. This enzymatic reaction is essential for understanding the catalytic mechanism of beta-xylosidase and other related enzymes. Additionally, the presence of acetyl groups in the compound enhances its stability and solubility, facilitating its use in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to higher temperatures or light can lead to degradation. Over time, the hydrolysis of the compound by glycosidases can result in the accumulation of reaction products, which may influence subsequent biochemical assays. Long-term studies have shown that the compound maintains its activity and specificity under controlled conditions.

Dosage Effects in Animal Models

The effects of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances and liver toxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound is hydrolyzed by beta-xylosidase to produce xylose and 2-nitrophenol, which can enter various metabolic pathways. Xylose is further metabolized through the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate, essential for cellular redox balance and nucleotide synthesis .

Transport and Distribution

Within cells and tissues, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, it accumulates in specific compartments where it interacts with glycosidases and other biomolecules, influencing its biochemical activity .

Vorbereitungsmethoden

The synthesis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside typically involves the acetylation of 2-nitrophenyl xylopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The process involves the protection of hydroxyl groups in the xylopyranoside moiety by acetylation, resulting in the formation of the tri-O-acetyl derivative .

Analyse Chemischer Reaktionen

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent xylopyranoside.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Vergleich Mit ähnlichen Verbindungen

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside can be compared with other similar compounds such as:

Methyl p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucouronate: Used in carbohydrate chemistry and glycoside synthesis.

2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside: Another derivative used in similar applications but with a different sugar moiety.

The uniqueness of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside lies in its specific structure, which makes it particularly suitable for certain biochemical applications and synthetic pathways.

Biologische Aktivität

2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside (CAS Number: 10256-24-3) is a chemical compound notable for its applications in biochemical research, particularly as a substrate for glycosidase enzymes. With the molecular formula CHN O, it features a nitrophenyl group and three acetyl groups attached to a xylopyranoside structure. This compound plays a critical role in various biological activities, including its interactions with enzymes and effects on cellular processes.

Enzymatic Interactions

Glycosidase Substrate

2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside is primarily recognized as a substrate for glycosidases, particularly beta-xylosidase. These enzymes catalyze the hydrolysis of glycosidic bonds, facilitating the breakdown of complex carbohydrates into simpler sugars. The hydrolysis of this compound by beta-xylosidase produces xylose, which is significant for studying enzyme specificity and activity .

Hydrolysis Mechanism

The hydrolysis reaction can be summarized as follows:

This reaction not only highlights the enzymatic activity but also impacts metabolic pathways involving xylose utilization in various organisms .

Cellular Effects

The biological activity of this compound extends beyond enzymatic interactions; it influences cellular functions through modulation of enzyme activity. This modulation can affect:

- Cell Signaling Pathways : The levels of xylose produced can alter signaling cascades that regulate cellular responses.

- Gene Expression : Changes in metabolite concentrations can lead to variations in gene expression profiles.

- Cellular Metabolism : The availability of xylose can impact energy production and metabolic flux within cells .

Transport Mechanisms

Once administered, 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside undergoes transport within cells via both passive diffusion and active transport mechanisms. It interacts with specific transporters that facilitate its uptake and localization within cellular compartments. This interaction is crucial for its biochemical activity and effectiveness as a substrate for glycosidases .

Scientific Research

This compound finds extensive applications across various fields:

- Biochemistry : Used to study carbohydrate metabolism and enzyme kinetics.

- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting metabolic disorders and cancer therapies.

- Industrial Applications : Employed in producing specialty chemicals and bioactive compounds .

Comparative Studies

In comparative analyses with similar compounds, such as methyl p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside, 2-nitrophenyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside demonstrates unique properties that make it particularly suitable for specific biochemical applications. The differences in sugar moieties and functional groups influence their reactivity and biological roles .

Enzyme Activity Assays

In studies assessing the enzymatic activity of beta-xylosidase using this compound as a substrate:

- Experimental Setup : Various concentrations of the substrate were incubated with purified beta-xylosidase at optimal pH and temperature conditions.

- Results : The rate of hydrolysis was measured spectrophotometrically at specific time intervals. Data indicated a Michaelis-Menten kinetic profile with determined and values reflecting enzyme efficiency.

| Substrate Concentration (mM) | Rate of Hydrolysis (µmol/min) |

|---|---|

| 0.5 | 0.12 |

| 1.0 | 0.25 |

| 1.5 | 0.38 |

| 2.0 | 0.45 |

This data underscores the significance of substrate concentration on enzymatic activity .

Antimicrobial Activity

While primarily studied for its role in carbohydrate metabolism, emerging research suggests potential antimicrobial properties associated with derivatives of xylopyranosides. Investigations into related compounds have shown varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria.

Eigenschaften

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQRDKQQIICFV-TWMKSMIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.